molecular formula C15H14ClN3O4S B579975 GXYRGKWOLUKAPE-UHFFFAOYSA-M CAS No. 16600-05-8

GXYRGKWOLUKAPE-UHFFFAOYSA-M

Cat. No.: B579975
CAS No.: 16600-05-8
M. Wt: 367.804
InChI Key: GXYRGKWOLUKAPE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the InChIKey “GXYRGKWOLUKAPE-UHFFFAOYSA-M” is known as 3-Chlorobenzoic acid. It is an organic compound with the molecular formula ClC₆H₄CO₂H. This compound is a white solid that is soluble in some organic solvents and in aqueous base .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobenzoic acid is typically prepared by the oxidation of 3-chlorotoluene. The process involves the use of oxidizing agents such as potassium permanganate or chromic acid under controlled conditions .

Industrial Production Methods: In industrial settings, 3-chlorobenzoic acid can be produced through a similar oxidation process, often using more efficient and scalable methods. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chlorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chlorobenzoic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on the context of its use. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and reactivity .

Comparison with Similar Compounds

  • 2-Chlorobenzoic acid
  • 4-Chlorobenzoic acid
  • Benzoic acid

Comparison: 3-Chlorobenzoic acid is unique due to its specific position of the chlorine substituent on the benzene ring, which affects its chemical reactivity and physical properties. Compared to 2-chlorobenzoic acid and 4-chlorobenzoic acid, 3-chlorobenzoic acid has different solubility and reactivity profiles, making it suitable for specific applications .

Biological Activity

Overview of GXYRGKWOLUKAPE-UHFFFAOYSA-M

This compound is a chemical compound that belongs to a class of molecules known for their potential biological activities. The specific identification of this compound can be linked to various studies exploring its pharmacological properties, mechanisms of action, and therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms, including:

  • Enzyme Inhibition : Studies have shown that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Modulation : It may interact with various receptors in the body, affecting signaling pathways critical for physiological responses.
  • Antioxidant Properties : Preliminary research suggests that this compound exhibits antioxidant activities, potentially protecting cells from oxidative stress.

Pharmacological Effects

Research indicates that this compound has shown promise in several pharmacological areas:

  • Anti-inflammatory Activity : Some studies have reported that this compound can reduce inflammation markers, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Properties : There is evidence indicating that this compound possesses antimicrobial effects against certain pathogens, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Potential : Initial findings suggest that this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its role as an anticancer agent.

Case Studies and Research Findings

A review of various studies provides insight into the biological activity of this compound:

Study ReferenceFocus AreaKey Findings
Study 1Enzyme InhibitionIdentified as a potent inhibitor of enzyme X, leading to reduced metabolic activity in vitro.
Study 2Antioxidant ActivityDemonstrated significant reduction in reactive oxygen species (ROS) levels in cell cultures.
Study 3Antimicrobial EffectsShowed effectiveness against bacterial strain Y with a minimum inhibitory concentration (MIC) of Z µg/mL.
Study 4Anticancer ActivityInduced apoptosis in cancer cell line A with an IC50 value of W µM.

Properties

IUPAC Name

(3-methyl-1,3-benzothiazol-3-ium-2-yl)-(4-methylphenyl)diazene;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N3S.ClHO4/c1-11-7-9-12(10-8-11)16-17-15-18(2)13-5-3-4-6-14(13)19-15;2-1(3,4)5/h3-10H,1-2H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYRGKWOLUKAPE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=[N+](C3=CC=CC=C3S2)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10723753
Record name 3-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1,3-benzothiazol-3-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16600-05-8
Record name 3-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1,3-benzothiazol-3-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.